

# Physical and chemical properties of 4-Bromo-2,3-dimethylphenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-2,3-dimethylphenol

Cat. No.: B1283881

[Get Quote](#)

## An In-depth Technical Guide to 4-Bromo-2,3-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and safety properties of **4-Bromo-2,3-dimethylphenol**. It includes detailed experimental protocols for its synthesis and purification, and discusses its potential for biological activity based on structure-activity relationships observed in analogous compounds. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

## Chemical and Physical Properties

**4-Bromo-2,3-dimethylphenol** is a halogenated derivative of 2,3-xlenol. While specific experimental data for some physical properties are limited in publicly available literature, a combination of vendor-supplied data, computed values, and information from safety data sheets allows for a general characterization. The compound is a solid at room temperature and requires storage in a dry, sealed environment.<sup>[1]</sup>

## Data Presentation: Key Properties

The following table summarizes the key identifiers and physicochemical properties of **4-Bromo-2,3-dimethylphenol**.

Property	Value	Source(s)
IUPAC Name	4-bromo-2,3-dimethylphenol	[2]
CAS Number	22802-37-5	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrO	[2][3]
Molecular Weight	201.06 g/mol	[2]
Monoisotopic Mass	199.98368 Da	[2]
Appearance	Solid	[1]
Boiling Point	265.9 °C at 760 mmHg (estimated)	[4]
Density	1.472 g/cm <sup>3</sup> (estimated)	[4]
Flash Point	114.6 °C (estimated)	[4]
Solubility	Data not available; expected to be slightly soluble in water and soluble in organic solvents like ethanol and acetone.	[5]
Storage Temperature	Room Temperature, sealed in dry conditions	[1]

## Spectral & Safety Information

### Spectral Data

Detailed experimental spectral data for **4-Bromo-2,3-dimethylphenol** is not widely available in peer-reviewed literature.

- Mass Spectrometry (MS): A GC-MS spectrum is referenced in PubChem, sourced from patent literature.[2] Predicted collision cross-section (CCS) values for various adducts have been calculated, which can be useful for mass spectrometry-based identification.[3]
- NMR and IR Spectroscopy: Experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra for **4-Bromo-2,3-dimethylphenol** are not readily found in public databases. Researchers are advised to

acquire this data empirically upon synthesis or acquisition of the compound.

## Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Bromo-2,3-dimethylphenol** is classified as a hazardous substance.<sup>[1][2]</sup>

- Hazard Statements:
  - H315: Causes skin irritation.<sup>[2]</sup>
  - H319: Causes serious eye irritation.<sup>[2]</sup>
  - H335: May cause respiratory irritation.<sup>[2]</sup>
  - H302: Harmful if swallowed.<sup>[1]</sup>
- Pictograms: GHS07 (Exclamation Mark).<sup>[1]</sup>
- Precautionary Statements: Standard precautions for handling irritating chemicals should be followed, including wearing personal protective equipment (gloves, eye protection), ensuring adequate ventilation, and avoiding ingestion and inhalation.<sup>[2]</sup>

## Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of **4-Bromo-2,3-dimethylphenol**.

### Synthesis of 4-Bromo-2,3-dimethylphenol via Bromination

This protocol describes the regioselective bromination of 2,3-dimethylphenol. The hydroxyl group is a strong ortho-, para-director; since the ortho positions are sterically hindered by the methyl groups, bromination occurs preferentially at the para position.

Materials:

- 2,3-Dimethylphenol

- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

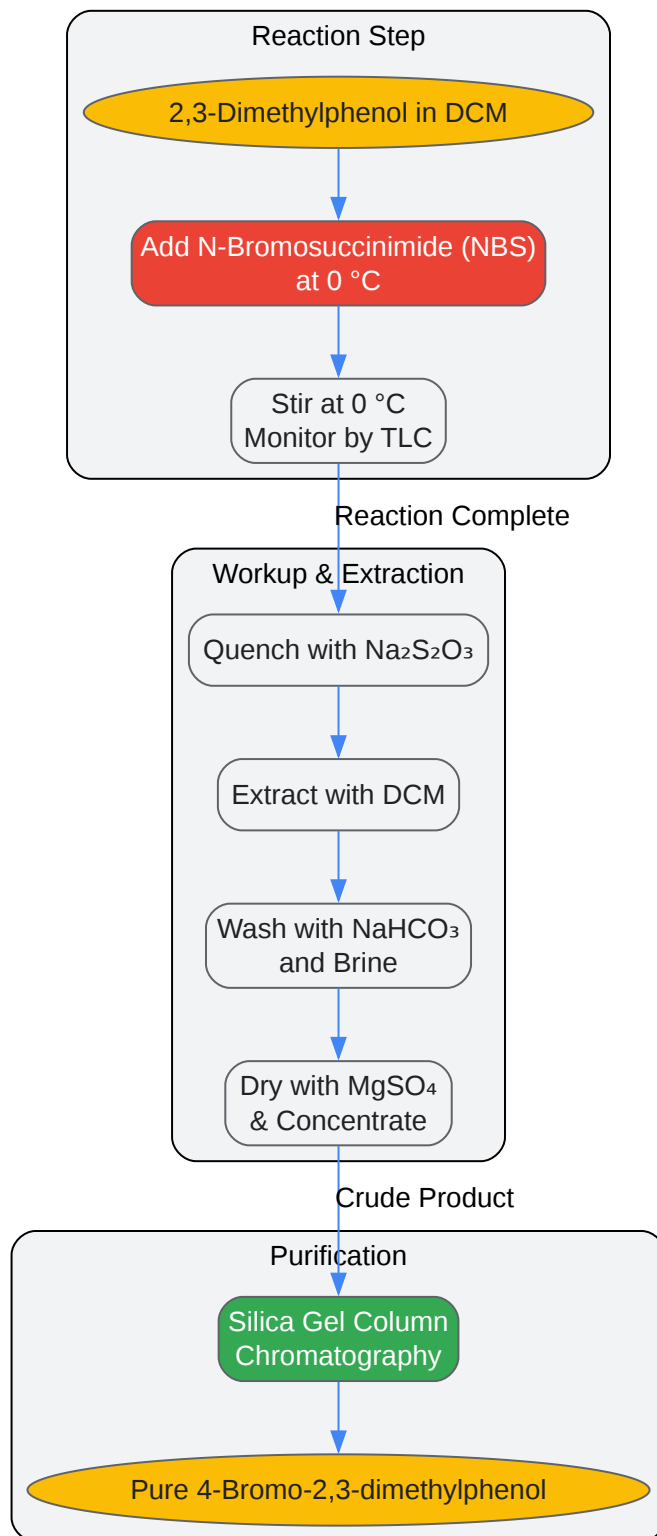
Procedure:

- Dissolve 2,3-dimethylphenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.
- Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

**Purification:**

- Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **4-Bromo-2,3-dimethylphenol**.

## Synthesis and Purification of 4-Bromo-2,3-dimethylphenol

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and purification of **4-Bromo-2,3-dimethylphenol**.

## Potential Biological Activity

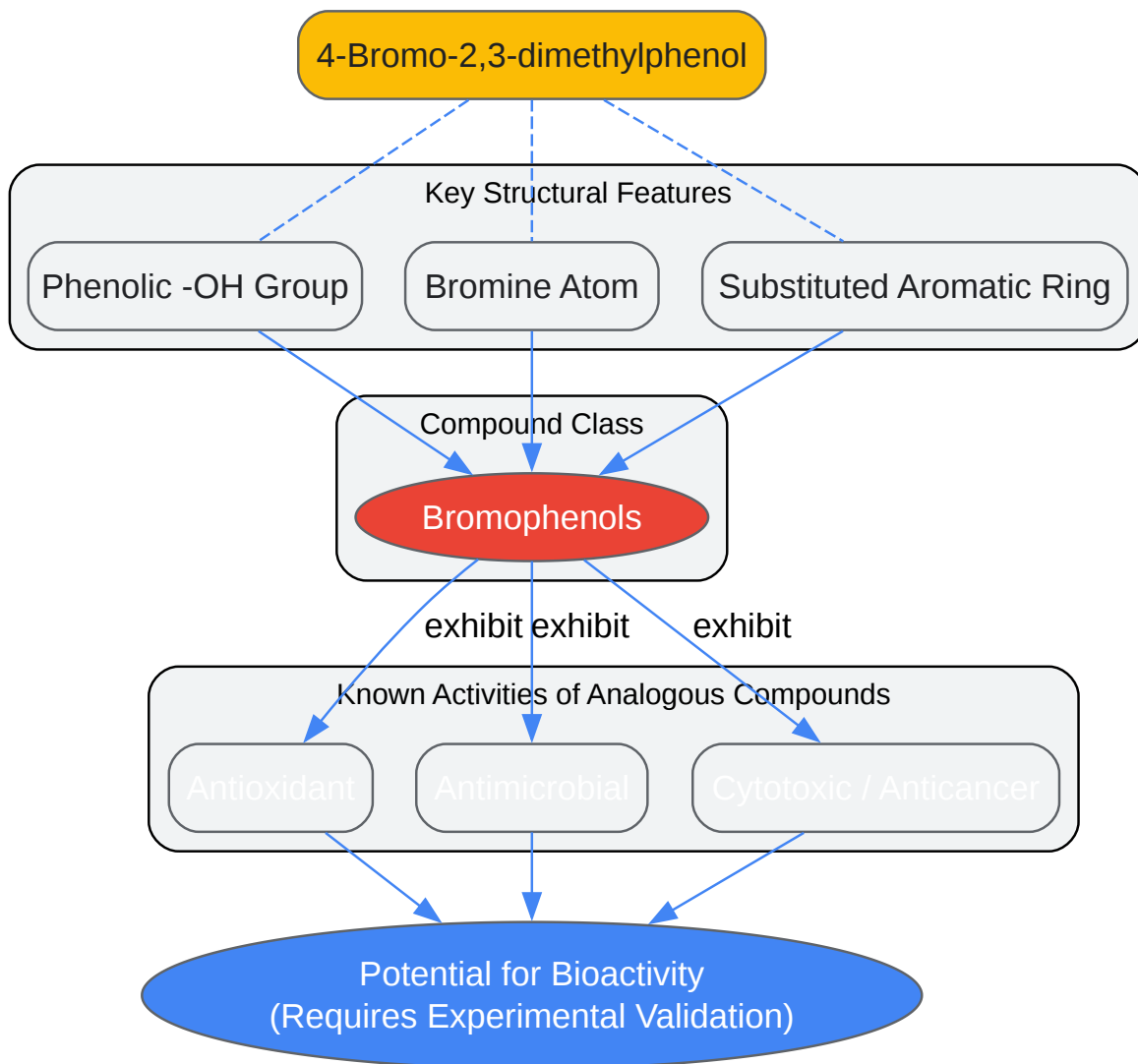
Direct experimental studies on the biological activity of **4-Bromo-2,3-dimethylphenol** are limited. However, the broader class of bromophenols, which are found naturally in marine algae, is known to exhibit a range of biological effects. The activity of structurally similar compounds can therefore provide valuable insights into the potential therapeutic applications of **4-Bromo-2,3-dimethylphenol**.

Many bromophenol derivatives have demonstrated significant antioxidant, antimicrobial, and cytotoxic (anticancer) activities.

- **Antioxidant Activity:** The phenolic hydroxyl group is a key feature that can donate a hydrogen atom to scavenge free radicals, a mechanism central to antioxidant activity.
- **Anticancer Activity:** Various bromophenols have been shown to induce apoptosis in cancer cell lines. The presence and position of the bromine atom and other substituents can modulate this cytotoxic potential.
- **Antimicrobial Activity:** The lipophilic nature of the brominated aromatic ring combined with the polar hydroxyl group may allow such molecules to disrupt microbial cell membranes, leading to antimicrobial effects.

These established activities for the bromophenol class suggest that **4-Bromo-2,3-dimethylphenol** is a candidate for screening in these areas.

## Logical Basis for Investigating the Bioactivity of 4-Bromo-2,3-dimethylphenol



[Click to download full resolution via product page](#)

Caption: Inferred potential for bioactivity based on structural analogy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. 4-Bromo-2,3-dimethylphenol | 22802-37-5 [sigmaaldrich.com]
- 2. 4-Bromo-2,3-dimethylphenol | C<sub>8</sub>H<sub>9</sub>BrO | CID 13974656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-bromo-2,3-dimethylphenol (C<sub>8</sub>H<sub>9</sub>BrO) [pubchemlite.lcsb.uni.lu]
- 4. 4-BROMO-2,3-DIMETHYLPHENOL - Safety Data Sheet [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Bromo-2,3-dimethylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283881#physical-and-chemical-properties-of-4-bromo-2-3-dimethylphenol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)